molecular formula C9H10O2 B1590204 Chroman-7-ol CAS No. 57052-72-9

Chroman-7-ol

Cat. No. B1590204
CAS RN: 57052-72-9
M. Wt: 150.17 g/mol
InChI Key: LLVWVIIOKIWERJ-UHFFFAOYSA-N
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Description

Chroman-7-ol is a chemical compound with the molecular formula C9H10O2 . It is also known by its IUPAC name, chroman-7-ol .


Synthesis Analysis

The synthesis of chroman derivatives, including Chroman-7-ol, has been achieved through various methods. One such method involves a selective radical cascade (4+2) annulation with olefins towards the synthesis of chroman derivatives via organo-photoredox catalysis . Another method involves a convergent three-step process that includes Heck coupling of readily accessible allylic alcohols and 2-iodophenols, followed by reduction and Mitsunobu cyclization .


Molecular Structure Analysis

The molecular structure of Chroman-7-ol consists of a chromanol ring with a side chain . The compound has a molecular weight of 150.18 .


Chemical Reactions Analysis

Chroman derivatives, including Chroman-7-ol, have been synthesized through various chemical reactions. A significant method involves a (4+2) radical annulation approach for the construction of these functional six-membered frameworks via photocatalysis .


Physical And Chemical Properties Analysis

Chroman-7-ol has a molecular weight of 150.18 and is typically stored in an inert atmosphere at temperatures between 2-8°C . It has a linear formula of C9H10O2 .

Scientific Research Applications

Neurological Research

Chroman-7-ol, specifically S-equol [(S)-3-(4-hydroxyphenyl) chroman-7-ol], is a major metabolite of the soy isoflavone daidzein . It has been found to have a significant impact on cerebellar development by affecting both neurons and astrocytes through several signaling pathways, including GPR30 and ERs . This suggests that Chroman-7-ol could be used in neurological research, particularly in studies related to brain development and function .

Estrogenic Activity

S-equol has estrogenic activity and binds more tightly to estrogen receptor β (ERβ) than to ERα . This property makes Chroman-7-ol a potential candidate for research in endocrinology, particularly in studies related to estrogen receptors and their role in various physiological processes .

Anti-inflammatory Agents

Chroman derivatives, including Chroman-7-ol, have been synthesized and evaluated for their anti-inflammatory activity . This suggests that Chroman-7-ol could be used in pharmaceutical research, particularly in the development of new anti-inflammatory drugs .

Chemical Synthesis

Chroman-7-ol is used in the stereoselective synthesis of chromane derivatives . This process involves an organocatalytic domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols followed by a PCC oxidation and dehydroxylation . This suggests that Chroman-7-ol could be used in chemical research, particularly in the development of new methods for the synthesis of complex organic molecules .

Material Science

Given its chemical properties, Chroman-7-ol could potentially be used in material science research . However, more research is needed in this area to fully understand its potential applications .

Chromatography

Due to its unique chemical structure, Chroman-7-ol could potentially be used in chromatography research . However, more research is needed in this area to fully understand its potential applications .

Future Directions

Chroman derivatives, including Chroman-7-ol, have shown potential in various therapeutic applications due to their diverse biological activities . Future research may focus on determining optimal supplementation levels, interactions with other nutrients, impacts on gene expression, cell signaling, and communication, as well as the effects of high dosages in livestock .

Mechanism of Action

Target of Action

Chroman-7-ol, also known as S-equol, is a major bacterial metabolite of the soy isoflavone daidzein . The primary targets of Chroman-7-ol are the nuclear estrogen receptors (ERs), particularly estrogen receptor β (ERβ), which are expressed in various brain regions .

Mode of Action

Chroman-7-ol interacts with its targets, the estrogen receptors, by binding to them. This binding is more tight for ERβ than for ERα . This interaction results in the augmentation of the dendrite arborization of Purkinje cells and the neurite growth of Neuro-2A cell differentiation .

Biochemical Pathways

The action of Chroman-7-ol affects several signaling pathways, including GPR30 and ERs . These pathways play a crucial role in cerebellar development by affecting both neurons and astrocytes .

Pharmacokinetics

The pharmacokinetics of Chroman-7-ol involve its production by intestinal bacteria in response to soy isoflavone intake . Not all humans produce chroman-7-ol

Result of Action

The action of Chroman-7-ol results in several molecular and cellular effects. In neurons, it augments the dendrite arborization of Purkinje cells and the neurite growth of Neuro-2A cell differentiation . In astrocytes, Chroman-7-ol induces cell proliferation and cell migration with an increase in the phosphorylated extracellular-signal-regulated kinase 1/2 and F-actin rearrangements .

Action Environment

The action, efficacy, and stability of Chroman-7-ol are influenced by environmental factors. For instance, the production of Chroman-7-ol is dependent on the intake of soy isoflavones and the presence of specific intestinal bacteria

properties

IUPAC Name

3,4-dihydro-2H-chromen-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c10-8-4-3-7-2-1-5-11-9(7)6-8/h3-4,6,10H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLVWVIIOKIWERJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80481777
Record name Chroman-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80481777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chroman-7-ol

CAS RN

57052-72-9
Record name Chroman-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80481777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 4-(3-Hydroxy-propyl)-benzene-1,3-diol (3.05 g, 18.1 mmol, from Step 1) in anhydrous THF (50 mL ) were added Ph3P (7.13 g, 27.2 mmol, 1.5 eq) and ADDP (6.86 g, 27.2 mmol, 1.5 eq ) under argon. The mixture was stirred at rt for 17 h. The white solid was filtered off and the solvent was removed from the filtrate. The residue was purified on silica gel (flash column chromatography) eluting with 5% ethyl acetate-hexane followed by 20% ethyl acetate-hexane to provide the desired product as white solid (1.80 g, 60.5%). 1H-NMR (CD3CN) δ 6.87 (d, 1H), 6.70 (broad, s, 1H, OH), 6.31 (dd, J=2.4, 8.2 Hz, 1H), 6.20 (d, 1H), 4.12 (t, 2H), 2.69 (t, 2H), 1.95 (m, 2H).
Quantity
3.05 g
Type
reactant
Reaction Step One
Name
Quantity
7.13 g
Type
reactant
Reaction Step One
Name
Quantity
6.86 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
60.5%

Synthesis routes and methods II

Procedure details

To a 1000 mL round bottomed flask, 0.15 mol of 7-hydroxychromone, and then 2.50 g of 5% palladium carbon and 300 mL of ethanol were added. Subsequently, hydrogen was passed into the flask, and the reaction was carried out for 48 hours at 50° C. Palladium carbon was removed by sucking filtration, and ethanol was removed by rotary evaporation. Then 21.39 g of 7-hydroxychroman was obtained, with a yield of 92.4% and MS m/z (M)150.
Quantity
0.15 mol
Type
reactant
Reaction Step One
Name
palladium carbon
Quantity
2.5 g
Type
catalyst
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
92.4%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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